molecular formula C31H24O10 B1246353 curtisian A

curtisian A

Número de catálogo: B1246353
Peso molecular: 556.5 g/mol
Clave InChI: QDZWMWAQPMOEEQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Curtisian A is a para-terphenyl that consists of 1,4-diphenylbenzene substituted by acetyloxy groups at positions 3', 5' and 6', hydroxy groups at positions 4 and 4'' and a benzyloxy group at position 2'. It is isolated from the fruit body of the mushroom Paxillus curtisii and exhibits radical scavenging activity. It has a role as a metabolite and a radical scavenger. It is a member of phenols, an acetate ester, a benzoate ester and a para-terphenyl. It derives from a hydride of a 1,4-diphenylbenzene.

Q & A

Q. How can Curtisian A be structurally characterized using advanced spectroscopic techniques?

Basic Research Question
this compound’s structural elucidation requires a combination of nuclear magnetic resonance (NMR), high-resolution mass spectrometry (HR-MS), and X-ray crystallography. For NMR, analyze proton (¹H) and carbon (¹³C) spectra to identify functional groups and connectivity. HR-MS confirms molecular weight and formula, while X-ray crystallography resolves stereochemistry. Challenges include isolating pure samples and interpreting overlapping signals in complex regions (e.g., aromatic or ester-rich environments). Reference spectral libraries for related compounds, such as Curtisian H (C₄₁H₄₂O₁₄), can guide assignments .

Q. What experimental strategies optimize the synthesis of this compound in laboratory settings?

Basic Research Question
Synthetic routes for this compound should prioritize modular esterification and hydroxyl protection strategies. Key steps:

  • Protection of hydroxyl groups using tert-butyldimethylsilyl (TBS) or acetyl groups to prevent side reactions.
  • Stepwise esterification with activated acyl donors (e.g., acyl chlorides) under mild conditions.
  • Purification via flash chromatography or preparative HPLC to isolate intermediates.
    Optimize reaction parameters (temperature, solvent polarity, catalyst) using design of experiments (DoE) to maximize yield. Validate purity at each stage using TLC and LC-MS .

Q. How can researchers design in vitro assays to evaluate this compound’s bioactivity?

Advanced Research Question
Design assays tailored to hypothesized mechanisms (e.g., enzyme inhibition or receptor binding):

  • Target-specific assays : Use fluorescence-based or colorimetric kits (e.g., ATPase activity assays for kinase targets).
  • Cell-based models : Employ immortalized cell lines with relevant pathways (e.g., cancer lines for cytotoxicity studies).
  • Dose-response curves : Test logarithmic concentrations (1 nM–100 µM) to calculate IC₅₀/EC₅₀ values.
    Include positive controls (known inhibitors/agonists) and account for solvent interference (e.g., DMSO tolerance <0.1%). Replicate experiments (n=3) to ensure statistical rigor .

Q. What computational methods validate this compound’s molecular interactions?

Advanced Research Question
Combine molecular docking (AutoDock Vina, Schrödinger) and molecular dynamics (MD) simulations (GROMACS):

  • Docking : Screen against protein targets (e.g., PDB entries) to predict binding affinities and poses.
  • MD simulations : Run 100-ns trajectories to assess stability of ligand-receptor complexes in solvated systems.
    Validate predictions with experimental data (e.g., mutagenesis or SPR binding assays). Use cheminformatics tools (RDKit) to analyze pharmacophore features .

Q. How should researchers address contradictory data on this compound’s mechanism of action?

Advanced Research Question
Contradictions often arise from assay variability or off-target effects. Mitigate by:

  • Standardizing protocols : Adopt uniform cell lines, buffer conditions, and endpoint measurements.
  • Orthogonal validation : Confirm findings using independent techniques (e.g., CRISPR knockouts alongside pharmacological inhibition).
  • Meta-analysis : Systematically review literature to identify confounding variables (e.g., batch-to-batch compound variability) .

Q. What methodologies assess this compound’s stability under physiological conditions?

Basic Research Question
Conduct stability studies in simulated biological matrices:

  • pH stability : Incubate in buffers (pH 2–8) and monitor degradation via HPLC.
  • Plasma stability : Use human or animal plasma to assess esterase-mediated hydrolysis.
  • Thermal stability : Store at 4°C, 25°C, and 37°C to determine shelf-life. Quantify degradation products using HR-MS and compare to reference standards .

Q. How can analytical methods for this compound be validated to meet regulatory standards?

Advanced Research Question
Follow ICH Q2(R1) guidelines:

ParameterRequirementExample for this compound
SpecificityResolve peaks from impurities≥2.0 resolution in HPLC
LinearityR² ≥0.99 over 50–150% range5-point calibration curve
AccuracyRecovery 98–102%Spiked matrix samples
PrecisionRSD ≤2% for intra-/inter-dayTriplicate injections over 3 days
Document robustness by varying column temperature and flow rates .

Q. What strategies improve the isolation of this compound from natural sources?

Basic Research Question
Optimize extraction from plant/fungal material using:

  • Solvent selection : Test polarity gradients (hexane → ethyl acetate → methanol).
  • Chromatography : Use size-exclusion (Sephadex LH-20) or reverse-phase columns.
  • Bioassay-guided fractionation : Track bioactive fractions via cytotoxicity or antimicrobial assays.
    Characterize yield and purity at each step using NMR and LC-UV .

Q. How can target identification for this compound be systematically approached?

Advanced Research Question
Employ proteomics and chemoproteomics:

  • Affinity chromatography : Immobilize this compound on beads to pull down binding proteins.
  • SILAC (Stable Isotope Labeling by Amino acids in Cell culture) : Identify differentially expressed proteins in treated vs. untreated cells.
  • Thermal proteome profiling (TPP) : Detect target engagement by monitoring protein thermal stability shifts.
    Validate candidates with CRISPRi knockdowns or in vitro reconstitution assays .

Q. What experimental designs evaluate this compound’s synergistic effects with other compounds?

Advanced Research Question
Use combination index (CI) models (Chou-Talalay method):

  • Dose-matrix screening : Test this compound with partner drugs at fixed ratios (e.g., 1:1, 1:2).
  • CI calculation : CI <1 indicates synergy; CI >1 indicates antagonism.
    Mechanistic studies (e.g., transcriptomics) can uncover pathways driving synergy. Replicate in 3D cell cultures or patient-derived organoids for translational relevance .

Q. Notes

  • Evidence Usage : References to experimental protocols (e.g., NMR, synthesis) derive from analogous methodologies for Curtisian H , while advanced research frameworks (e.g., target identification, synergy) align with principles from computational and pharmacological guidelines .

Propiedades

Fórmula molecular

C31H24O10

Peso molecular

556.5 g/mol

Nombre IUPAC

[2,4,5-triacetyloxy-3,6-bis(4-hydroxyphenyl)phenyl] benzoate

InChI

InChI=1S/C31H24O10/c1-17(32)38-27-25(20-9-13-23(35)14-10-20)29(40-19(3)34)30(41-31(37)22-7-5-4-6-8-22)26(28(27)39-18(2)33)21-11-15-24(36)16-12-21/h4-16,35-36H,1-3H3

Clave InChI

QDZWMWAQPMOEEQ-UHFFFAOYSA-N

SMILES canónico

CC(=O)OC1=C(C(=C(C(=C1OC(=O)C)C2=CC=C(C=C2)O)OC(=O)C3=CC=CC=C3)OC(=O)C)C4=CC=C(C=C4)O

Sinónimos

curtisian A
curtisian-A

Origen del producto

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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